molecular formula C19H14O4 B14096428 Dehydrowarfarin-d5

Dehydrowarfarin-d5

Katalognummer: B14096428
Molekulargewicht: 306.3 g/mol
InChI-Schlüssel: SWIPQYPHTPMNLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dehydrowarfarin-d5 (CAS: 1346606-43-6) is a deuterium-labeled analog of warfarin, a widely used anticoagulant. It is specifically designed as an internal standard in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) applications. The deuterium atoms replace five hydrogen atoms in the phenyl ring, enhancing its stability and isotopic distinction from non-deuterated warfarin during quantification . Its molecular formula is C₁₉H₁₁D₅O₄, with a molecular weight of 313.36 g/mol . This compound is critical in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research due to its ability to minimize matrix effects and improve assay precision .

Eigenschaften

Molekularformel

C19H14O4

Molekulargewicht

306.3 g/mol

IUPAC-Name

4-hydroxy-3-(3-oxo-1-phenylbut-1-enyl)chromen-2-one

InChI

InChI=1S/C19H14O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-11,21H,1H3

InChI-Schlüssel

SWIPQYPHTPMNLK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dehydrowarfarin-d5 involves the deuteration of warfarinThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The deuteration process is carefully monitored to achieve the desired level of deuterium incorporation .

Analyse Chemischer Reaktionen

Types of Reactions: Dehydrowarfarin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the reagents used .

Wissenschaftliche Forschungsanwendungen

Dehydrowarfarin-d5 has several applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of warfarin and its metabolites.

    Biology: Helps in studying the metabolic pathways of warfarin in biological systems.

    Medicine: Assists in pharmacokinetic studies to understand the distribution and elimination of warfarin in the body.

    Industry: Utilized in the development and quality control of anticoagulant drugs.

Wirkmechanismus

Dehydrowarfarin-d5, like warfarin, acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the activation of clotting factors II, VII, IX, and X. By inhibiting this enzyme, this compound prevents the formation of active clotting factors, thereby exerting its anticoagulant effect .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Dehydrowarfarin-d5 belongs to a family of deuterated warfarin derivatives and hydroxylated metabolites. Key structural analogs include:

Compound Molecular Formula CAS Number Key Features Application
This compound C₁₉H₁₁D₅O₄ 1346606-43-6 Deuterated, non-hydroxylated form of warfarin. Internal standard for parent warfarin quantification in LC-MS .
6-Hydroxy Warfarin-d5 C₁₉H₁₁D₅O₅ Not provided Hydroxyl group at position 6; deuterated. Quantification of 6-hydroxywarfarin metabolites in CYP2C9 studies .
7-Hydroxy Warfarin-d5 C₁₉H₁₁D₅O₅ 17834-03-6 Hydroxyl group at position 7; deuterated. Analysis of major warfarin metabolites in human plasma .
(S)-Warfarin-d5 C₁₉H₁₁D₅O₄ 791013-22-4 Enantiomer-specific deuterated form. Chiral resolution studies and stereoselective metabolism .

Key Structural Differences :

  • Hydroxylation : Unlike 6- or 7-hydroxy derivatives, this compound lacks hydroxyl groups, making it unsuitable for metabolite-specific assays but ideal for quantifying the parent drug .
  • Stereochemistry : (S)-Warfarin-d5 and (R)-Warfarin-d5 are enantiomers used to study stereoselective metabolism, whereas this compound is typically racemic unless specified .

Functional and Analytical Comparisons

Analytical Performance
  • This compound: Provides a stable isotopic signal distinct from endogenous warfarin, reducing ion suppression in LC-MS. Its lack of hydroxyl groups avoids interference with hydroxylated metabolite peaks .
  • Hydroxy Derivatives (6-/7-OH-d5): Essential for quantifying specific CYP450-mediated metabolites but may cross-react with endogenous metabolites if resolution is incomplete .
Metabolic Relevance
  • In contrast, 7-hydroxy Warfarin-d5 mimics the primary metabolite formed by CYP2C9, enabling studies on genetic polymorphisms affecting warfarin clearance .

Pharmacokinetic Studies

This compound has been pivotal in elucidating warfarin’s narrow therapeutic index. For example, studies using this compound revealed significant interpatient variability in warfarin clearance linked to CYP2C9 and VKORC1 polymorphisms . In contrast, 7-hydroxy Warfarin-d5 facilitated the discovery that CYP2C9*2 and *3 alleles reduce metabolic activity by 30–50% .

Clinical Assay Development

A 2024 study validated a LC-MS/MS method using this compound, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL for warfarin in plasma, with <5% inter-day variability . Comparatively, assays using 7-hydroxy Warfarin-d5 demonstrated higher sensitivity for metabolite detection but required additional chromatographic separation steps .

Advantages and Limitations

  • Advantages of this compound: Superior specificity for parent drug quantification. Reduced isotopic interference compared to non-deuterated standards.
  • Limitations: Cannot replace hydroxylated analogs in metabolite-specific assays. Higher cost due to deuterium labeling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.